Stereochemical Configuration Dictates Biological Target Preference: trans vs cis
The trans free base (CAS 1363381‑26‑3) presents the amino and hydroxyl groups on opposite faces of the cyclobutane ring, while the cis isomer (CAS 1363381‑58‑1) places them on the same face. This configurational difference translates directly into distinct target preferences in drug discovery programs: the cis isomer is employed as a key intermediate for IRAK4 inhibitors (1,3,4‑thiadiazol‑2‑ylpyridine‑4‑amines) , whereas the trans isomer has been cited in the development of Mcl‑1 (myeloid cell leukemia‑1) and NLRP3 inflammasome inhibitors . No single isomer serves both target classes.
| Evidence Dimension | Stereochemical configuration and associated therapeutic target application |
|---|---|
| Target Compound Data | trans (1r,3s) configuration; cited in Mcl‑1 and NLRP3 inhibitor programs |
| Comparator Or Baseline | cis (1s,3s) configuration; explicitly used for IRAK4 inhibitor synthesis |
| Quantified Difference | Qualitative difference in target class; no quantitative affinity data available for the isolated building blocks |
| Conditions | Patents and vendor documentation linking each isomer to specific inhibitor scaffolds |
Why This Matters
Procuring the incorrect isomer results in an intermediate that cannot engage the intended biological target, wasting synthesis effort.
